molecular formula C15H17N3O2 B2601047 4-(4-(1H-pyrrol-1-yl)butanamido)benzamide CAS No. 1251632-41-3

4-(4-(1H-pyrrol-1-yl)butanamido)benzamide

Cat. No.: B2601047
CAS No.: 1251632-41-3
M. Wt: 271.32
InChI Key: XNWXQFQRIJTUTR-UHFFFAOYSA-N
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Description

4-(4-(1H-pyrrol-1-yl)butanamido)benzamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

One of the primary applications of benzamide derivatives like 4-(4-(1H-pyrrol-1-yl)butanamido)benzamide is in antitumor activity. A synthetic inhibitor of histone deacetylase (HDAC), MS-27-275, showed marked in vivo antitumor activity against various human tumors. It inhibited human HDAC, causing hyperacetylation of nuclear histones in tumor cell lines, and demonstrated significant efficacy in inhibiting tumor growth in mice. This suggests a potential novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antipsychotic Agents

Heterocyclic analogs of benzamide derivatives were evaluated as potential antipsychotic agents. These compounds were tested for their ability to bind to dopamine D2 and serotonin 5-HT2 and 5-HT1a receptors. Some derivatives showed potent in vivo activities, suggesting their utility as potential antipsychotic agents with lesser side effects predictive of extrapyramidal symptoms (Norman et al., 1996).

HDAC Inhibition

Another research application involves the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a molecule that selectively inhibits HDACs 1-3 and 11. This compound blocks cancer cell proliferation and induces cell-cycle arrest and apoptosis, showcasing its promise as an anticancer drug (Zhou et al., 2008).

Novel Optical Properties

Research into new types of 2,5-di(2-thienyl)pyrrole compounds, including 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide (HKCN), has led to the discovery of novel optical properties. HKCN demonstrates enhanced emission in aqueous-DMF solution, indicating its potential in developing conducting polymers with advanced optical characteristics (Soyleyici et al., 2013).

Synthesis and Characterization of Materials

The synthesis and characterization of new polyimides and polyamide-imides containing azomethine group in the polymer backbone have been another focus. These materials, derived from benzamide compounds, show promise due to their thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Idage et al., 1989).

Properties

IUPAC Name

4-(4-pyrrol-1-ylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c16-15(20)12-5-7-13(8-6-12)17-14(19)4-3-11-18-9-1-2-10-18/h1-2,5-10H,3-4,11H2,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWXQFQRIJTUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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